1-Phenyl-1-hexyn-3-ol

Vue d'ensemble

Description

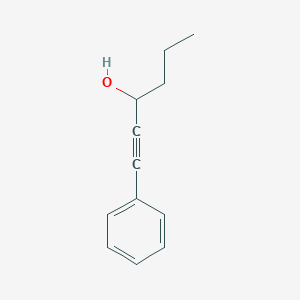

1-Phenyl-1-hexyn-3-ol is an organic compound with the molecular formula C₁₂H₁₄O. It is a propargylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond. This compound is notable for its unique structure, which combines an aromatic phenyl group with an alkyne and an alcohol functional group. It is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

1-Phenyl-1-hexyn-3-ol can be synthesized through several methods:

Grignard Reaction: One common method involves the reaction of phenylacetylene with a Grignard reagent, such as ethylmagnesium bromide, followed by the addition of formaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures.

Alkyne Addition: Another method involves the addition of phenylacetylene to hexyn-3-ol in the presence of a base, such as sodium amide, to form the desired product.

Industrial Production: Industrially, the compound can be produced through catalytic processes involving transition metal catalysts, which facilitate the addition of phenylacetylene to propargylic alcohols under high pressure and temperature conditions.

Analyse Des Réactions Chimiques

1-Phenyl-1-hexyn-3-ol undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, forming alkyl halides.

Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles, leading to the formation of dihaloalkanes or haloalkenes.

Applications De Recherche Scientifique

1-Phenyl-1-hexyn-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 1-Phenyl-1-hexyn-3-ol involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Signal Transduction: It may interfere with signal transduction pathways by modifying the activity of key proteins involved in cellular signaling.

Gene Expression: Research suggests that this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparaison Avec Des Composés Similaires

1-Phenyl-1-hexyn-3-ol can be compared with other similar compounds:

1-Phenyl-2-propyn-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group and the length of the carbon chain.

3-Hexyn-1-ol: This compound lacks the phenyl group and has a different arrangement of the triple bond and hydroxyl group.

5-Methyl-1-hexyn-3-ol: This compound has a methyl group attached to the carbon chain, which alters its chemical properties and reactivity.

Each of these compounds has unique properties and reactivity, making this compound distinct in its applications and chemical behavior.

Activité Biologique

1-Phenyl-1-hexyn-3-ol is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound, with the molecular formula C12H14O, features a phenyl group attached to a hexynyl chain with a hydroxyl group. The presence of the alkyne and alcohol functional groups enhances its reactivity and solubility in polar solvents, facilitating interactions with various biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with proteins and enzymes, influencing their activity.

- π-π Interactions : The phenyl group can engage in π-π stacking interactions with aromatic residues in proteins, affecting their conformation and function.

- Reactive Oxygen Species (ROS) Modulation : Studies suggest that this compound can modulate ROS levels, impacting cellular signaling pathways and gene expression.

Biological Activities

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.

- Anticancer Effects : Notably, this compound has shown promise in inducing apoptosis in certain cancer cell lines. It appears to activate intrinsic apoptotic pathways, leading to cell death in malignancies such as breast and colon cancer .

- Enzyme Interaction : The compound acts as a substrate for oxidoreductases, which are critical in metabolic pathways. By modulating enzyme activity, it influences various biochemical processes within cells.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating potent antimicrobial properties that could be harnessed for therapeutic applications.

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines revealed that treatment with this compound at concentrations of 25 µM led to a significant increase in apoptosis markers, including caspase activation and PARP cleavage. Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicative of cell death.

Applications

Given its biological activities, this compound has potential applications in:

Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development aimed at treating infections and cancer.

Chemical Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the production of specialty chemicals.

Comparative Analysis

| Property | This compound | Other Alkynes (e.g., Phenylacetylene) |

|---|---|---|

| Molecular Formula | C12H14O | Varies (e.g., C8H8 for Phenylacetylene) |

| Biological Activity | Antimicrobial, Anticancer | Limited biological activity |

| Mechanism of Action | Enzyme modulation, ROS modulation | Primarily chemical reactivity |

| Applications | Pharmaceuticals, Organic synthesis | Mainly industrial applications |

Propriétés

IUPAC Name |

1-phenylhex-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUIQUVFOYTZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342562 | |

| Record name | 1-Phenyl-1-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-51-2 | |

| Record name | 1-Phenyl-1-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the rotation of the phenyl group in 1-phenyl-1-hexyn-3-ol in the solid state?

A1: Understanding the dynamic behavior of molecules in the solid state is crucial for various fields, including pharmaceuticals, materials science, and organic chemistry. In the case of this compound, the rotation of the phenyl group can influence its packing arrangement, which in turn can affect its physical properties, such as melting point, solubility, and even its reactivity in solid-state reactions. This study [] employed advanced NMR techniques to quantify the energy barrier associated with this rotation, providing valuable insights into the molecule's solid-state dynamics.

Q2: How does the study utilize 13C CP/MAS NMR to determine the activation energy for phenyl group rotation?

A2: The researchers employed a combination of 13C CP/MAS NMR techniques, including T1ρ measurements, lineshape analysis, and 2D exchange spectroscopy (EXSY) to study the phenyl group rotation in this compound []. These techniques are particularly well-suited for studying molecular motions in solids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.